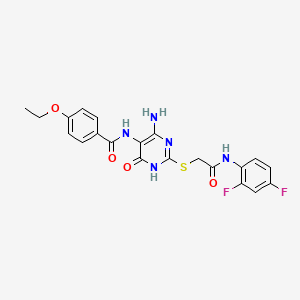
N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C21H19F2N5O4S and its molecular weight is 475.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activities including anticancer and antiviral properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with various functional groups that contribute to its biological activity. The molecular formula is C21H22F2N4O3S, with a molecular weight of 450.49 g/mol. The structural complexity suggests multiple interaction sites for biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. A common method includes the reaction of 4-amino-2-chlorophenyl derivatives with thioether and pyrimidine derivatives, facilitating the formation of the desired thioether-linked pyrimidine structure.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.15 | Induces apoptosis and cell cycle arrest |
| HCT116 (Colon) | 0.04 | Microtubule disruption |
| A549 (Lung) | 0.40 | Inhibits angiogenesis |
The compound acts by disrupting microtubules and inducing apoptosis in cancer cells, demonstrating a promising therapeutic potential against various cancers .
Antiviral Activity
In addition to its anticancer effects, the compound has been evaluated for antiviral activity, particularly against human adenoviruses (HAdV). In vitro studies indicate that it possesses a low micromolar potency against HAdV, with selectivity indexes exceeding 100 compared to conventional antiviral agents .
Case Studies
- Study on Anticancer Efficacy : A study conducted on a panel of eight human tumor cell lines revealed that derivatives of this compound showed varying degrees of antiproliferative activity. Notably, some derivatives were found to be highly selective for specific cancer types, suggesting potential for targeted therapy .
- Antiviral Mechanism Investigation : Another research effort focused on elucidating the mechanism by which this compound inhibits HAdV replication. Preliminary findings suggest that it interferes with the viral DNA replication process, potentially offering a novel approach to antiviral drug development .
Propiedades
IUPAC Name |
N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O4S/c1-2-32-13-6-3-11(4-7-13)19(30)26-17-18(24)27-21(28-20(17)31)33-10-16(29)25-15-8-5-12(22)9-14(15)23/h3-9H,2,10H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRAVOXQAAXUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













